molecular formula C9H14O5S B13170122 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Cat. No.: B13170122
M. Wt: 234.27 g/mol
InChI Key: KDPKILAUPKISMG-UHFFFAOYSA-N
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Description

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is known for its unique spiro structure, which includes an oxathiane ring fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxoacetate with 1,3-propanedithiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters .

Scientific Research Applications

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s oxo and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)3-5-15(11,12)6-4-9/h7H,2-6H2,1H3

InChI Key

KDPKILAUPKISMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)CC2

Origin of Product

United States

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